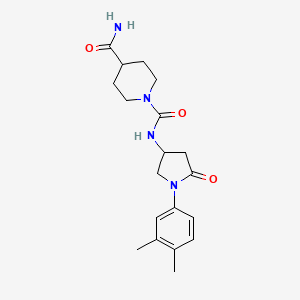![molecular formula C19H21FN2O3S B2975282 3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide CAS No. 946320-73-6](/img/structure/B2975282.png)
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide is a complex organic compound that features a combination of fluorophenoxy and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenol and 1H-indole-3-ethanamine. These intermediates are then subjected to sulfonation and coupling reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites, while the fluorophenoxy group may enhance binding affinity and specificity. This compound can modulate biological pathways by inhibiting or activating key proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1H-indole: Shares the indole and fluorophenyl groups but lacks the sulfonamide linkage.
N-(2-(1H-indol-3-yl)ethyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of fluorophenoxy.
Uniqueness
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide is unique due to the combination of fluorophenoxy and indole moieties linked by a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-6-8-17(9-7-16)25-12-3-13-26(23,24)22-11-10-15-14-21-19-5-2-1-4-18(15)19/h1-2,4-9,14,21-22H,3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMLJIHOVCVYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975199.png)
![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2975201.png)



![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylcycloheptyl)methyl]propanamide](/img/structure/B2975209.png)
![[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2975212.png)
![4-ethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2975213.png)





